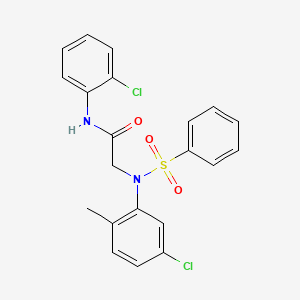![molecular formula C14H20N2O6S2 B6038460 3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B6038460.png)
3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with a sulfonyl group and then coupled with a morpholine derivative. The final step involves the introduction of the butanoic acid moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The sulfonyl and morpholine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid: Shares the butanoic acid moiety but lacks the complex functional groups present in 3-Methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid.
4-Morpholinylsulfonylthiophene derivatives: Contain the thiophene and sulfonyl groups but differ in the attached substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of specificity and versatility.
Properties
IUPAC Name |
3-methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-23-11)24(20,21)16-3-5-22-6-4-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJUYAKYAZTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6038387.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)

![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6038445.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)

![Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone](/img/structure/B6038486.png)
![5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6038497.png)
METHANONE](/img/structure/B6038505.png)
